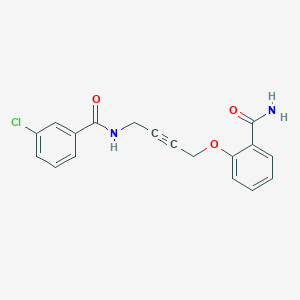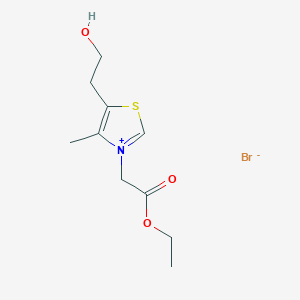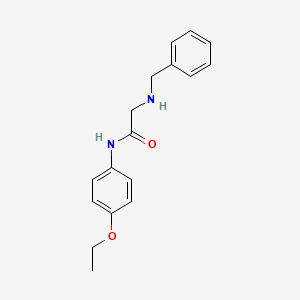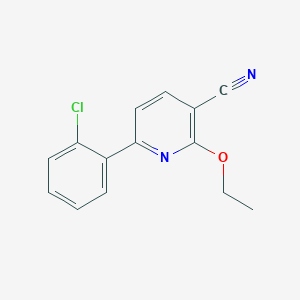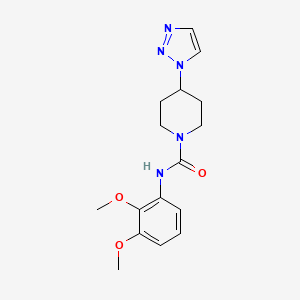
N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as DMTCP, is a chemical compound that has been attracting significant attention in the scientific community due to its potential applications in various fields. DMTCP is a triazole-based compound that has been synthesized using various methods, and it exhibits unique biochemical and physiological effects that have been studied in detail.
Aplicaciones Científicas De Investigación
1. Molecular Interaction and Receptor Binding
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to N-(2,3-dimethoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, has been found to be a potent and selective antagonist for the CB1 cannabinoid receptor. This research, conducted by Shim et al. (2002), involved conformational analysis and pharmacophore models development, contributing to understanding receptor-ligand interactions in the context of cannabinoid receptors (Shim et al., 2002).
2. Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. Their research highlighted the critical role of the triazine heterocycle in potency and selectivity, which is relevant to understanding the role of similar compounds in inhibiting specific enzymes (Thalji et al., 2013).
3. Synthesis and Biological Activity of Novel Compounds
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including carboxamide derivatives. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, indicating their potential in various therapeutic applications (Khalifa et al., 2015).
4. Lewis Basic Catalysts
Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The study underscores the potential of piperidine and carboxamide derivatives in catalysis, enhancing the scope of their application in organic synthesis (Wang et al., 2006).
5. Antimicrobial and Anti-Proliferative Activities
Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity. Their study provides insights into the potential of such compounds in developing new antimicrobials (Patil et al., 2021).
Propiedades
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-23-14-5-3-4-13(15(14)24-2)18-16(22)20-9-6-12(7-10-20)21-11-8-17-19-21/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDQHTMZMKHZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)





